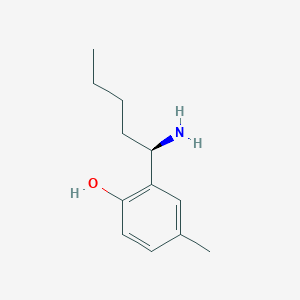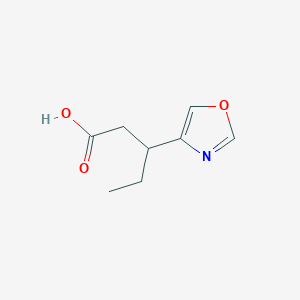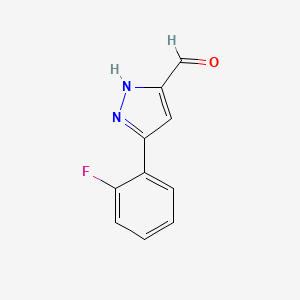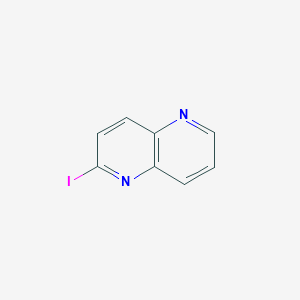
2-Iodo-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine ring system with an iodine atom attached to the second position
Preparation Methods
The synthesis of 2-Iodo-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the iodination of 1,5-naphthyridine. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Another approach involves the cross-coupling reaction of 2-chloro-1,5-naphthyridine with an iodinating reagent. This method employs palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to introduce the iodine atom at the desired position. These reactions are typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Chemical Reactions Analysis
2-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically use palladium or nickel catalysts and are conducted under mild conditions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding naphthyridine oxides. .
Scientific Research Applications
2-Iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: this compound is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Material Science: This compound is explored for its potential use in the synthesis of novel materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The iodine atom in the compound can also enhance its binding affinity to biological targets through halogen bonding interactions .
Comparison with Similar Compounds
2-Iodo-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Chloro-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
2-Bromo-1,5-naphthyridine: Contains a bromine atom and shows distinct chemical properties and applications.
1,5-Naphthyridine: The parent compound without any halogen substitution. .
Properties
Molecular Formula |
C8H5IN2 |
|---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
2-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
InChI Key |
RNAIAWBXNZPAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


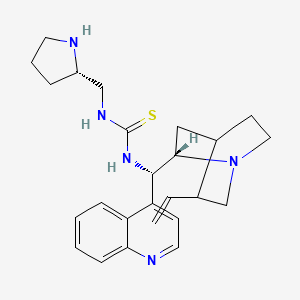
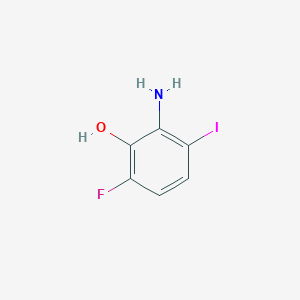
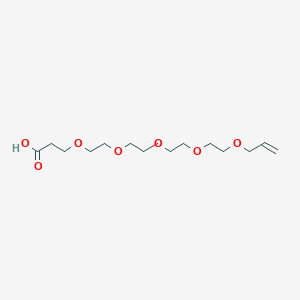
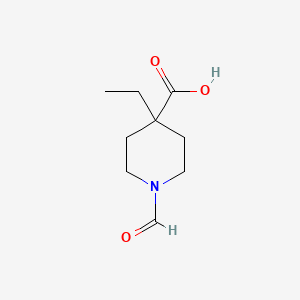

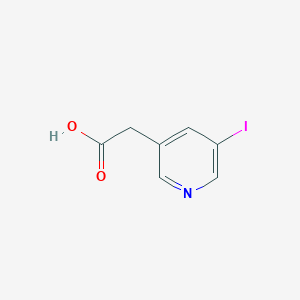
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
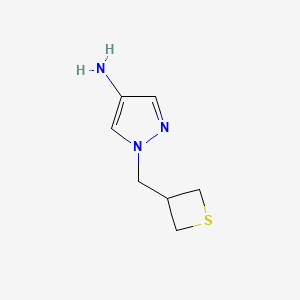

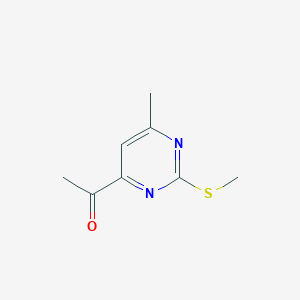
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
